

structure-activity relationship studies of "RNA splicing modulator 3" analogs

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Compound of Interest

Compound Name: RNA splicing modulator 3

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A Comparative Guide to Risdiplam and its Analogs in RNA Splicing Modulation

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention for diseases caused by splicing defects has been revolutionized by the advent of RNA splicing modulators. This guide provides a detailed comparison of Risdiplam, a key player in this field for the treatment of Spinal Muscular Atrophy (SMA), with its analogs and other therapeutic alternatives. We present a comprehensive analysis of their structure-activity relationships, supported by experimental data and detailed methodologies, to aid in the ongoing research and development of next-generation splicing modulators.

Introduction to RNA Splicing Modulation in Spinal Muscular Atrophy

Spinal Muscular Atrophy is a debilitating neuromuscular disorder primarily caused by mutations or deletions in the Survival of Motor Neuron 1 (SMN1) gene, leading to a deficiency of the essential SMN protein. A paralogous gene, SMN2, can produce functional SMN protein, but a single nucleotide difference results in the exclusion of exon 7 in the majority of its transcripts, yielding a truncated and unstable protein. Small molecule splicing modulators that correct SMN2 splicing to include exon 7 represent a promising therapeutic strategy.





Risdiplam and its Analogs: A Comparative Overview

Risdiplam (RG7916) is an orally bioavailable small molecule that effectively modulates SMN2 pre-mRNA splicing. Its development has spurred the investigation of several analogs with modified structures aimed at improving potency, selectivity, and pharmacokinetic properties. This guide focuses on a comparative analysis of Risdiplam and its notable analogs, alongside other therapeutic modalities for SMA.

Structure-Activity Relationship (SAR) Studies

The core scaffold of Risdiplam and its analogs is crucial for their splicing modulation activity. SAR studies have revealed key structural features that influence their potency and selectivity.

- Risdiplam: Features a central pyridopyrimidinone core. The pyrazine nitrogen is critical for high in vitro potency, likely through hydrogen-bond interactions.[1]
- SMN-C2 and SMN-C3: These are close analogs of Risdiplam and have been instrumental in elucidating the mechanism of action. They have been shown to selectively bind to the SMN2 pre-mRNA.[2]
- TEC-1: A newer analog designed for improved tolerability. It shares a similar pharmacophore with Risdiplam and SMN-C3 and effectively modulates SMN2 splicing.[2]
- Branaplam (LMI070): A pyridazine derivative that also promotes SMN2 exon 7 inclusion.[3]
 While it showed promise, its clinical development for SMA was discontinued.[4]

The chemical structures of these key compounds are presented below:



Compound	Chemical Structure
Risdiplam	7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Branaplam	5-(1H-pyrazol-4-yl)-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol[5]
TEC-1	Not publicly disclosed in detail, but described as structurally similar to Risdiplam and SMN-C3.[2]

Quantitative Comparison of Splicing Modulator Activity

The efficacy of Risdiplam and its analogs is primarily assessed by their ability to increase the production of full-length SMN2 mRNA and functional SMN protein. The following table summarizes key quantitative data from various studies.



Compound	Assay Type	Cell Line/Model	Potency (EC50/IC50)	SMN Protein Increase	Reference
Risdiplam	SMN2 Splicing Reporter	HEK293 cells	Potent (specific value not consistently reported)	Up to 2-fold in patients	[1]
Branaplam	SMN2 Reporter Assay	NSC34 cells	EC50 = 3.5 μΜ	2.5-fold increase in mouse myoblasts	[6]
TEC-1	qPCR (FL- SMN2)	SMA Type II fibroblasts	Effective at increasing FL-SMN2	-	[2]
SMN-C3	SMN2 Minigene	293T cells	Dose- dependent increase in FL-SMN2	-	[2]

Alternative Therapeutic Strategies

Besides small molecule splicing modulators, other approaches for treating SMA are available or under investigation.



Therapeutic	Mechanism of Action	Administration	Key Advantage
Nusinersen (Spinraza)	Antisense oligonucleotide that blocks an intronic splicing silencer in SMN2 pre-mRNA.	Intrathecal	First approved therapy for SMA.
Onasemnogene Abeparvovec (Zolgensma)	Gene therapy that delivers a functional copy of the SMN1 gene via an AAV9 vector.	Intravenous	One-time administration.

Indirect treatment comparisons have suggested that Risdiplam may offer improved survival and motor function compared to Nusinersen in Type 1 SMA patients.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of RNA splicing modulators. Below are summaries of key experimental protocols.

SMN2 Splicing Reporter Assay

This cell-based assay is a primary screening tool to identify and characterize compounds that modulate SMN2 splicing.

- Constructs: A minigene construct containing SMN exon 6 to exon 8 fused to a reporter gene
 (e.g., luciferase or GFP) is used.[9][10] A single nucleotide change distinguishes the SMN1
 and SMN2 reporters.
- Cell Line: Human cell lines such as HEK293 or HeLa are commonly used.[9][10]
- Transfection: The reporter construct is transfected into the chosen cell line. Stable cell lines expressing the reporter can also be generated.
- Compound Treatment: Cells are treated with various concentrations of the test compounds.



 Readout: The reporter gene expression is measured (e.g., luminescence for luciferase, fluorescence for GFP). An increase in the reporter signal from the SMN2 construct indicates successful inclusion of exon 7.

Quantitative PCR (qPCR) for SMN2 Transcripts

qPCR is used to quantify the relative levels of full-length (FL-SMN) and exon 7-deleted (Δ 7-SMN) SMN2 transcripts.

- RNA Extraction: Total RNA is isolated from treated cells or tissues.
- cDNA Synthesis: Reverse transcription is performed to generate cDNA.
- qPCR: Real-time PCR is performed using primers specific for FL-SMN and Δ7-SMN transcripts.[11][12][13][14]
- Analysis: The relative expression of each transcript is calculated, often as a ratio of FL-SMN to Δ7-SMN or normalized to a housekeeping gene.

SMN Protein Quantification by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is employed to measure the amount of SMN protein produced by cells.

- Lysate Preparation: Protein lysates are prepared from treated cells or tissues.
- ELISA Plate Coating: A capture antibody specific for the SMN protein is coated onto the wells
 of a microplate.
- Sample Incubation: The cell lysates are added to the wells, and the SMN protein is captured by the antibody.
- Detection: A detection antibody, also specific for SMN, is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
- Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.

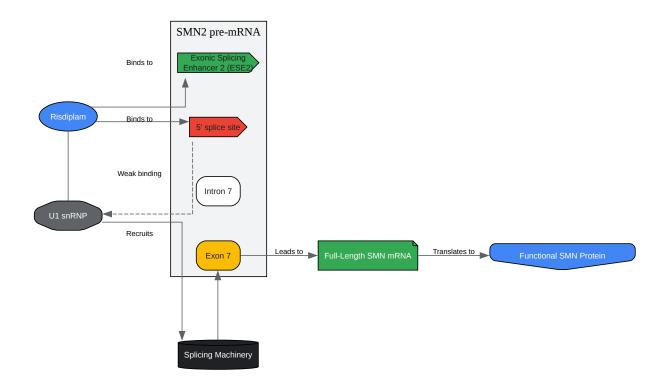


 Measurement: The absorbance is measured, and the concentration of SMN protein is determined by comparison to a standard curve.[1][15][16][17]

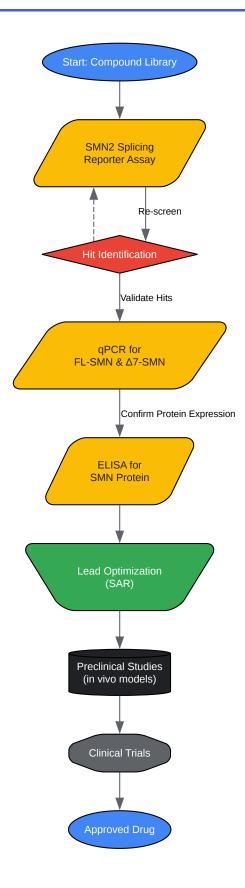
Visualizing the Mechanism of Action

The following diagrams illustrate the key molecular interactions and experimental workflows involved in the study of SMN2 splicing modulators.









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